molecular formula C10H14F3N3 B14255178 1,2-Propanediamine, 2-methyl-N1-[3-(trifluoromethyl)-2-pyridinyl]-

1,2-Propanediamine, 2-methyl-N1-[3-(trifluoromethyl)-2-pyridinyl]-

Cat. No.: B14255178
M. Wt: 233.23 g/mol
InChI Key: GYCWOEOUKRDKHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Propanediamine, 2-methyl-N1-[3-(trifluoromethyl)-2-pyridinyl]- is an organic compound with a complex structure that includes a pyridine ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediamine, 2-methyl-N1-[3-(trifluoromethyl)-2-pyridinyl]- typically involves multiple steps. One common method starts with the reaction of 2-methyl-1,2-propanediamine with a trifluoromethyl-substituted pyridine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as distillation or recrystallization to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediamine, 2-methyl-N1-[3-(trifluoromethyl)-2-pyridinyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1,2-Propanediamine, 2-methyl-N1-[3-(trifluoromethyl)-2-pyridinyl]- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-[3-(trifluoromethyl)-2-pyridinyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Diamino-2-methylpropane
  • 2-Methyl-1,2-propanediamine
  • N-Methyl-1,3-propanediamine

Uniqueness

1,2-Propanediamine, 2-methyl-N1-[3-(trifluoromethyl)-2-pyridinyl]- is unique due to the presence of the trifluoromethyl group on the pyridine ring, which imparts distinct chemical and physical properties. This substitution can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds without the trifluoromethyl group.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,2-propanediamine derivatives containing trifluoromethyl-pyridinyl motifs, and how do reaction conditions influence yield?

Synthesis of such compounds typically involves multi-step protocols, including nucleophilic substitution, cyclization, or coupling reactions. For example, pyridinyl-containing analogs (e.g., pyrazolo[1,5-a]pyrimidines) are synthesized via cyclization of precursors under controlled temperature and catalytic conditions . Key factors include solvent polarity (e.g., DMF for polar intermediates), catalyst selection (e.g., palladium for cross-coupling), and stoichiometric control of trifluoromethyl group incorporation to avoid side reactions . Yield optimization often requires iterative adjustments to reaction time and purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can the structural integrity of 1,2-propanediamine derivatives be validated post-synthesis?

Standard analytical methods include:

  • NMR spectroscopy : To confirm the presence of the trifluoromethyl group (distinct 19F^{19}\text{F} signals at ~-60 ppm) and pyridinyl ring protons (aromatic region in 1H^{1}\text{H} NMR) .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., C13_{13}H17_{17}N3_3S derivatives have a molecular ion peak at m/z 247.36) .
  • X-ray crystallography : For resolving stereochemical ambiguities in diamine moieties, particularly when chiral centers are present .

Advanced Research Questions

Q. What mechanistic hypotheses explain the bioactivity of trifluoromethyl-pyridinyl diamine derivatives in therapeutic contexts?

Preclinical studies suggest that the trifluoromethyl group enhances metabolic stability and membrane permeability, while the pyridinyl moiety may act as a hydrogen-bond acceptor in target binding. For example, structurally related compounds inhibit kinase or protease activity via competitive binding to ATP pockets or catalytic sites . Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities to targets like EGFR or PARP, which should be validated via enzymatic assays (e.g., IC50_{50} determination) .

Q. How can researchers resolve contradictions in reported cytotoxicity data for similar diamine derivatives?

Discrepancies often arise from variations in:

  • Cell line specificity : For instance, derivatives may show potent activity in HeLa cells (IC50_{50} < 1 µM) but limited efficacy in MCF-7 due to differential expression of drug transporters .
  • Assay conditions : Differences in serum concentration (e.g., 10% FBS vs. serum-free media) or incubation time (24 hr vs. 72 hr) significantly alter results. Standardizing protocols (e.g., MTT assay at 48 hr) and including positive controls (e.g., doxorubicin) are critical .

Q. What strategies optimize the pharmacokinetic profile of 1,2-propanediamine derivatives for in vivo studies?

Key approaches include:

  • Prodrug design : Masking amine groups with acetyl or tert-butoxycarbonyl (Boc) protections to improve solubility and reduce first-pass metabolism .
  • Lipophilicity adjustment : Introducing hydrophilic substituents (e.g., hydroxyl or carboxyl groups) to balance logP values, aiming for 1–3 to enhance bioavailability .
  • Metabolic stability assays : Using liver microsomes (human or murine) to identify vulnerable sites for structural modification (e.g., replacing labile methyl groups with halogens) .

Q. Methodological Considerations

Q. What experimental designs are recommended for evaluating the role of the trifluoromethyl group in target engagement?

  • Isosteric replacement : Synthesize analogs with -CF3_3 replaced by -Cl, -CH3_3, or -CN to assess contributions to binding affinity .
  • Isothermal titration calorimetry (ITC) : Quantify enthalpy changes upon ligand-target interaction to differentiate hydrophobic (CF3_3-driven) vs. polar interactions .

Q. How should researchers address solubility challenges during in vitro testing of diamine derivatives?

  • Co-solvent systems : Use DMSO (≤0.1% v/v) for stock solutions, diluted in PBS or cell culture media with surfactants (e.g., 0.01% Tween-80) .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles can enhance aqueous dispersion and controlled release .

Q. Data Interpretation and Reporting

Q. How to contextualize conflicting results in receptor binding assays for pyridinyl-diamine derivatives?

  • Orthogonal assays : Combine surface plasmon resonance (SPR) for kinetic analysis with cellular thermal shift assays (CETSA) to confirm target engagement in live cells .
  • Negative controls : Include structurally similar but inactive analogs (e.g., lacking the pyridinyl ring) to rule out nonspecific binding .

Properties

Molecular Formula

C10H14F3N3

Molecular Weight

233.23 g/mol

IUPAC Name

2-methyl-1-N-[3-(trifluoromethyl)pyridin-2-yl]propane-1,2-diamine

InChI

InChI=1S/C10H14F3N3/c1-9(2,14)6-16-8-7(10(11,12)13)4-3-5-15-8/h3-5H,6,14H2,1-2H3,(H,15,16)

InChI Key

GYCWOEOUKRDKHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1=C(C=CC=N1)C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.